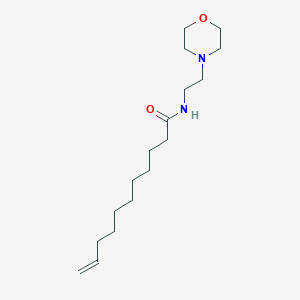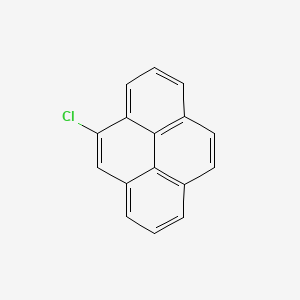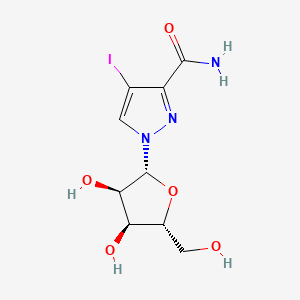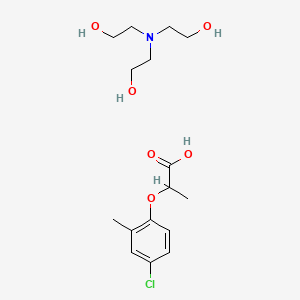
Mecoprop-trolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mecoprop-trolamine is a synthetic herbicide used primarily for the post-emergence control of broad-leaved weeds in various settings, including lawns, sports fields, and agricultural crops. It is a derivative of mecoprop, a phenoxypropionic herbicide, and is known for its selective, systemic action, being absorbed through the leaves and translocated to the roots of target plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Mecoprop-trolamine is synthesized through the reaction of mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) with triethanolamine. The reaction typically involves the esterification of mecoprop with triethanolamine under controlled conditions to form the trolamine salt. The process requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification reactions in reactors designed to handle the necessary volumes and reaction conditions. The process includes steps for purification and quality control to ensure the final product meets regulatory standards for herbicide use .
Analyse Des Réactions Chimiques
Types of Reactions: Mecoprop-trolamine undergoes several types of chemical reactions, including:
Hydrolysis: this compound can hydrolyze to form mecoprop acid and triethanolamine.
Oxidation and Reduction: While less common, oxidation and reduction reactions can occur under specific conditions, altering the chemical structure and activity of the compound.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in the presence of water and an acid or base catalyst.
Oxidation: Requires oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Involves reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Produces mecoprop acid and triethanolamine.
Oxidation and Reduction: Can lead to various oxidized or reduced derivatives, depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
Mecoprop-trolamine has a range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of phenoxypropionic herbicides and their interactions with various reagents.
Biology: Investigated for its effects on plant physiology and its potential use in controlling invasive weed species.
Medicine: While primarily an herbicide, its derivatives are studied for potential pharmacological activities.
Mécanisme D'action
Mecoprop-trolamine acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It disrupts normal plant growth processes by causing uncontrolled cell division and growth, leading to the death of susceptible broad-leaved weeds. The compound is absorbed through the leaves and translocated to the roots, where it exerts its herbicidal effects .
Comparaison Avec Des Composés Similaires
Mecoprop: The parent compound, also a phenoxypropionic herbicide, used similarly for broad-leaved weed control.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used synthetic auxin herbicide with similar applications.
Dicamba: A benzoic acid herbicide that also acts as a synthetic auxin.
Uniqueness: Mecoprop-trolamine is unique in its formulation as a trolamine salt, which enhances its solubility and ease of application compared to its parent compound, mecoprop. This formulation allows for more effective and targeted weed control in various agricultural and non-agricultural settings .
Propriétés
Numéro CAS |
97635-48-8 |
|---|---|
Formule moléculaire |
C16H26ClNO6 |
Poids moléculaire |
363.8 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chloro-2-methylphenoxy)propanoic acid |
InChI |
InChI=1S/C10H11ClO3.C6H15NO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;8-4-1-7(2-5-9)3-6-10/h3-5,7H,1-2H3,(H,12,13);8-10H,1-6H2 |
Clé InChI |
CDRNTSYQTIKJNX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




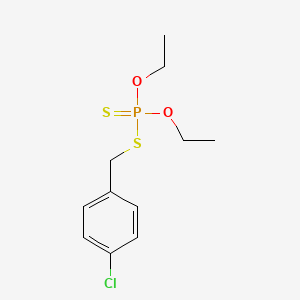

![3-[6-(9,10-Dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-yl)hexyl]-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B12802534.png)
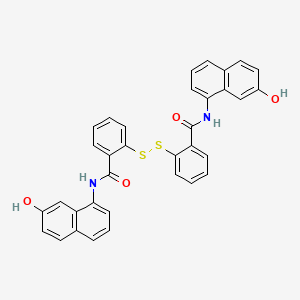
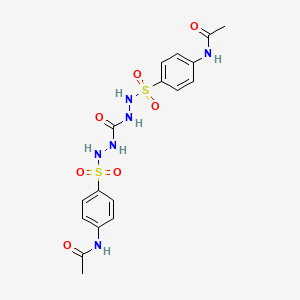
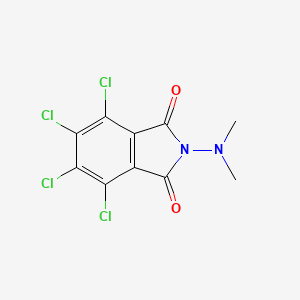
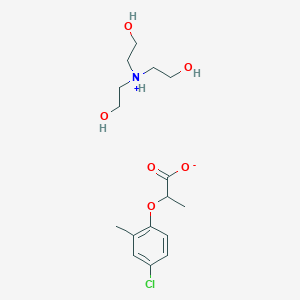
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)
